molecular formula C20H29N3O3 B6787408 N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide

N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6787408
M. Wt: 359.5 g/mol
InChI Key: YHUJQQVHVGEWFX-UHFFFAOYSA-N
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Description

N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-3-16(21-20(25)17-9-10-19(24)22(17)2)18-14-23(11-12-26-18)13-15-7-5-4-6-8-15/h4-8,16-18H,3,9-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJQQVHVGEWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CN(CCO1)CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzylmorpholine Intermediate: The initial step involves the reaction of morpholine with benzyl chloride under basic conditions to form 4-benzylmorpholine.

    Alkylation: The benzylmorpholine intermediate is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

    Cyclization: The resulting intermediate undergoes cyclization with 1-methyl-2-pyrrolidinone to form the pyrrolidine ring.

    Amidation: Finally, the compound is subjected to amidation with a suitable carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

    Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions.

    Industrial Chemistry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-benzylmorpholin-2-yl)propyl]oxane-2-carboxamide
  • N-[1-(4-benzylmorpholin-2-yl)propyl]-1-methyl-5-oxopyrrolidine-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

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